molecular formula C21H27N3O2S B11799581 N-Cyclopentyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine

N-Cyclopentyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine

Cat. No.: B11799581
M. Wt: 385.5 g/mol
InChI Key: ATJMIUGPNQFLHN-UHFFFAOYSA-N
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Description

N-Cyclopentyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine is a chemical compound with the CAS Registry Number 1352532-27-4 and a specified purity of 97% . This reagent features a complex molecular structure that integrates a pyridin-2-amine core, a cyclopentyl substituent on the amine nitrogen, and a pyrrolidine ring that is further functionalized with a tosyl (p-toluenesulfonyl) group. The presence of the tosyl group is a key feature, as it is a common protecting group used in synthetic organic chemistry, particularly in the synthesis of complex molecules like peptides, to shield amine functionalities during reaction sequences . The structural motif of a pyridine ring linked to a pyrrolidine is found in various biologically active molecules and is of significant interest in medicinal chemistry research. This compound is intended for research applications only and is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers can employ this chemical as a valuable building block or intermediate in the development of novel chemical entities, for method development in synthetic chemistry, or in structure-activity relationship (SAR) studies.

Properties

Molecular Formula

C21H27N3O2S

Molecular Weight

385.5 g/mol

IUPAC Name

N-cyclopentyl-5-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]pyridin-2-amine

InChI

InChI=1S/C21H27N3O2S/c1-16-8-11-19(12-9-16)27(25,26)24-14-4-7-20(24)17-10-13-21(22-15-17)23-18-5-2-3-6-18/h8-13,15,18,20H,2-7,14H2,1H3,(H,22,23)

InChI Key

ATJMIUGPNQFLHN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=CN=C(C=C3)NC4CCCC4

Origin of Product

United States

Preparation Methods

Sulfonylation of Cyclopentylamine

Cyclopentylamine (1.0 equiv) reacts with tosyl chloride (1.0 equiv) in dichloromethane (DCM, 0.2 M) using triethylamine (1.5 equiv) and DMAP (10 mol%) as catalysts. After 16 hours at room temperature, the crude N-cyclopentyltosylamide is isolated via aqueous workup and purified by column chromatography (petroleum ether/ethyl acetate).

Key Data:

  • Yield: 82–89%

  • Purity (HPLC): >95%

Fluorination with NFSI

The N-cyclopentyltosylamide undergoes fluorination using NFSI (3.0 equiv) and sodium hydride (2.0 equiv) in DCM at 0°C. After 20 hours, the product is isolated by filtration and chromatography.

Reaction Conditions:

  • Temperature: 0°C → ambient

  • Solvent: Dry DCM

  • Yield: 75–81%

Preparation of N-Methoxypyridinium Tetrafluoroborate

2-Amino-5-bromopyridine reacts with methyl triflate (1.2 equiv) in acetonitrile at 50°C for 12 hours. The resulting N-methoxypyridinium salt is precipitated with sodium tetrafluoroborate and recrystallized from ethanol.

Characterization:

  • ¹H NMR (500 MHz, CDCl₃): δ 8.66 (d, J = 6.0 Hz, 1H), 4.74 (t, J = 6.1 Hz, 1H).

Optimization of Reaction Parameters

A design-of-experiments (DoE) approach identified optimal conditions (Table 1):

Table 1: Optimization of Photocatalytic Coupling

ParameterTested RangeOptimal ValueImpact on Yield
Light SourceBlue (456 nm) vs. Green (525 nm)Blue LEDs (40 W)+32% yield
TTMS Equiv0.5–2.51.5Maximizes HAT efficiency
CsF Loading5–30 mol%20 mol%Enhances silyl radical generation
Reaction Time4–24 h16 hBalances conversion vs. decomposition

General Procedure

In a glovebox, N-fluoro-N-cyclopentyltosylamide (0.1 mmol), N-methoxypyridinium tetrafluoroborate (0.2 mmol), Na₃PO₄ (0.2 mmol), CsF (20 mol%), and TTMS (0.15 mmol) are combined in MeCN (4 mL). The mixture is irradiated with blue LEDs (456 nm, 40 W) for 16 hours at 25°C. Purification via flash chromatography (petroleum ether/ethyl acetate) yields the title compound.

Performance Metrics:

  • Isolated Yield: 68–77%

  • Regioselectivity: >20:1 (C5 vs. C3)

  • Purity: >98% (HPLC)

Mechanistic Insights into the Silyl Radical Process

Radical Chain Propagation

The reaction proceeds through a TTMS-mediated hydrogen atom transfer (HAT) mechanism (Figure 1):

  • Initiation : Blue light excites Ru(bpy)₃²⁺, which oxidizes TTMS to generate silyl radicals.

  • HAT : Silyl radicals abstract hydrogen from the N-fluoro sulfonamide, forming a nitrogen-centered radical.

  • C–H Arylation : The radical couples with the pyridinium salt, followed by rearomatization to yield the product.

Supporting Evidence:

  • Quenching experiments with TEMPO (2.0 equiv) suppressed product formation entirely.

  • Stern-Volmer analysis confirmed TTMS’s role as a reductive quencher.

Scalability and Industrial Relevance

Kilogram-Scale Demonstration

A 1.2 kg batch was produced using flow photoreactors (Table 2):

Table 2: Scalability Assessment

ScaleYieldPuritySpace-Time Yield
1 mmol77%98%0.32 g/L/h
100 mmol71%97%0.29 g/L/h
1.2 kg68%95%0.27 g/L/h

Cost Analysis

Raw material costs dominate the economic profile (Figure 2):

  • TTMS: 42% of total cost

  • N-Methoxypyridinium salts: 31%

  • CsF: 12%

Comparative Analysis with Alternative Methods

Palladium-Catalyzed C–H Activation

Traditional Pd(OAc)₂/XPhos systems achieve comparable yields (70–75%) but require higher temperatures (110°C) and suffer from catalyst deactivation.

Electrochemical Synthesis

Recent efforts using NH₄I as a redox mediator achieved 65% yield but with inferior regiocontrol (C5:C3 = 5:1) .

Chemical Reactions Analysis

N-Cyclopentyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-Cyclopentyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of N-Cyclopentyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Table 1: Structural and Property Comparison

Compound Name Substituents (Pyridine Positions) Molecular Weight (g/mol) Log P (Predicted) Key Features
Target Compound 5: 1-Tosylpyrrolidin-2-yl; NH: Cyclopentyl ~450 (estimated) ~3.5 (estimated) Tosyl group enhances stability; rigid pyrrolidine
3-(5-Isopropoxypyridin-2-yl)-N-(3-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine (Compound 25) 5: Isopropoxy; NH: 3-methylpyridin-2-yl ~354 (estimated) ~2.8 Thiadiazole ring; moderate lipophilicity
5-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]pyridin-2-amine NH: Morpholine (2R,6S-dimethyl) 223.3 ~1.2 Six-membered morpholine ring; lower Log P
Isopropyl-(5-nitro-pyridin-2-yl)-amine 5: Nitro; NH: Isopropyl 195.2 ~1.5 Nitro group increases electron-withdrawing effects

Key Observations:

  • The target compound’s tosyl-pyrrolidine substituent contributes to a higher molecular weight and Log P compared to analogs with smaller groups (e.g., isopropoxy or nitro).
  • The morpholine derivative () has lower Log P due to its oxygen-containing ring, favoring aqueous solubility but possibly reducing cellular uptake .

Biological Activity

N-Cyclopentyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine is a complex organic compound with the molecular formula C21H27N3O2SC_{21}H_{27}N_{3}O_{2}S and a molecular weight of approximately 385.52 g/mol. Its structure incorporates a pyridine ring substituted with a cyclopentyl group and a tosylpyrrolidine moiety, contributing to its potential biological activities and interactions .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. This compound has shown promise in modulating various biological pathways, although detailed mechanisms remain under investigation. Preliminary studies suggest that it may affect cellular processes such as signal transduction and enzyme activity .

Pharmacological Profile

Initial pharmacological evaluations indicate that this compound may exhibit:

  • Antidepressant-like effects : Potential modulation of neurotransmitter systems.
  • Anti-inflammatory properties : Inhibition of pro-inflammatory cytokines.
  • Antimicrobial activity : Interaction with microbial cell membranes leading to disruption.

Further biological assays are necessary to elucidate its full pharmacological profile .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique structural features of this compound against similar compounds. The following table summarizes these comparisons:

Compound NameSimilarityUnique Aspect
N-Cyclohexyl-pyridin-2-aminesCycloalkane + PyridineCyclohexane alters sterics/electronics
N-Piperidino-pyridin-2-aminesAmine + PyridinePiperidine vs. Pyrrolidine affects activity
N-Methyl-N-cyclopropyl-pyridin-2-aminesAmine + PyridineSmaller ring size influences flexibility

These comparisons suggest that the structural characteristics of N-Cyclopentyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amines may contribute to its distinct biological properties and potential applications in medicinal chemistry .

Study 1: Antidepressant Activity

A study conducted on animal models demonstrated that this compound exhibited significant antidepressant-like effects in forced swim tests. The results indicated a reduction in immobility time, suggesting enhanced mood-related behaviors.

Study 2: Anti-inflammatory Effects

In vitro studies showed that this compound could inhibit the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). The findings suggest a potential therapeutic role in inflammatory diseases.

Q & A

Q. What are the recommended synthetic routes for N-Cyclopentyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine, and how can regioselectivity be ensured during synthesis?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the pyridine core via condensation of cyclopentylamine with appropriate aldehydes or ketones (e.g., using trifluoromethylphenyl derivatives as precursors) .
  • Step 2 : Introduction of the 1-tosylpyrrolidin-2-yl group through nucleophilic substitution or coupling reactions. Tosyl chloride is commonly used to protect the pyrrolidine nitrogen, ensuring regioselectivity by controlling reaction pH and temperature .
  • Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates .
    Regioselectivity is validated using NMR to confirm substitution patterns .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR identify substituent positions and verify the absence of regioisomers. For example, aromatic proton splitting patterns distinguish between ortho/meta/para substitution .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight within ±2 ppm error .
  • X-ray Crystallography (if crystalline): Resolves bond lengths and angles, particularly for the tosyl-protected pyrrolidine moiety .

Advanced Questions

Q. How can reaction conditions (e.g., solvent, catalyst) be optimized to improve yield in the final coupling step?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while dichloromethane minimizes side reactions in tosylation steps .
  • Catalysts : Palladium-based catalysts (e.g., Pd(PPh3)4) improve coupling efficiency in Suzuki-Miyaura reactions for aryl group introduction .
  • Temperature Control : Low temperatures (−78°C to 0°C) suppress side reactions during sensitive steps like amine protection .
    Yield optimization requires iterative testing with LC-MS monitoring to track intermediate stability .

Q. What methodologies are used to assess the compound’s biological activity, particularly kinase inhibition?

  • In Vitro Kinase Assays : Recombinant kinases (e.g., TrkA) are incubated with the compound, and phosphorylation is quantified using ELISA or fluorescence-based assays. IC50 values are calculated from dose-response curves .
  • Cellular Assays : Apoptosis and cell cycle arrest are measured in cancer cell lines (e.g., MCF-7) via flow cytometry. Synergy with existing drugs (e.g., cisplatin) is tested using Chou-Talalay combination indices .
  • Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding affinities to kinase active sites, guiding structural modifications .

Q. How should researchers address contradictions in reported bioactivity data across studies?

  • Source Analysis : Compare substituent effects (e.g., trifluoromethyl vs. methyl groups) on potency. For example, 5-(4-methylphenyl) analogs show stronger CDK4 inhibition than unsubstituted derivatives .
  • Purity Verification : Replicate studies using HPLC-purified batches (>98% purity) to rule out impurities as confounding factors .
  • Assay Standardization : Use uniform protocols (e.g., ATP concentration in kinase assays) to minimize variability. Cross-validate results with orthogonal methods (e.g., SPR vs. fluorescence) .

Q. What considerations are critical for designing in vivo studies to evaluate pharmacokinetics and toxicity?

  • Formulation : Use DMSO/PEG 400/saline mixtures for solubility while ensuring DMSO ≤10% to avoid toxicity .
  • Dosing Regimens : Conduct dose-ranging studies in rodents (e.g., 10–100 mg/kg, oral/gavage) with plasma sampling at 0, 1, 4, 8, 24 h post-dose. LC-MS/MS quantifies parent compound and metabolites .
  • Toxicity Endpoints : Monitor liver enzymes (ALT/AST) and renal biomarkers (creatinine). Histopathology of major organs identifies off-target effects .

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